1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione
Description
Properties
IUPAC Name |
1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-6-3-2-4-9(6)7(10)8-5/h2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSOXWOLSMOFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN2C(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Strategies for Core Skeleton Assembly
1,3-Dipolar Cycloaddition of Triazolium-1-Imides
The bicyclic pyrroloimidazole scaffold can be constructed via 1,3-dipolar cycloaddition reactions. Triazolium-1-imides, such as those derived from benzil bisphenylhydrazones, serve as efficient 1,3-dipoles. For example, the reaction of triazolium-1-imide 18 with methyl isocyanate generates imidazo-1,2,3-triazole intermediates (e.g., 19 ), which undergo photochemical ring expansion to form eight-membered heterocycles. While the direct synthesis of pentazocines is documented, this methodology can be adapted to access tetrahydropyrroloimidazoles by modifying dipolarophiles and reaction conditions.
Azomethine Imine Cycloadditions
Azomethine imines, formed via E-Z isomerization and electrocyclization of azo compounds (e.g., 25 ), participate in cycloadditions with electron-deficient dipolarophiles. For instance, dimethyl acetylenedicarboxylate reacts with azomethine imine 26 to yield cycloadduct 28 . This approach provides a stereocontrolled route to fused imidazole systems, though subsequent hydrogenation may be required to saturate the pyrrole ring.
Reductive Cyclization of Pyrroloimidazolium Salts
Sodium Borohydride-Mediated Reduction
Pyrroloimidazolium bromides (e.g., 6a–e ) are reduced with NaBH₄ in DMF to yield tetrahydro-1H-pyrrolo[1,2-a]imidazoles (7a–e ). Applying this method to a methyl-substituted precursor could yield 1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole. The thione group is introduced via post-cyclization sulfurization using Lawesson’s reagent or phosphorus pentasulfide.
Representative Procedure:
- Synthesis of Pyrroloimidazolium Bromide : React α-phenacyl bromide with 1-methylpyrrolidine in acetonitrile, followed by heating in acetic anhydride.
- Reduction : Treat the intermediate with NaBH₄ in DMF at 0°C to room temperature.
- Thionation : Reflux the tetrahydroimidazole with Lawesson’s reagent in toluene.
Multicomponent Condensation Approaches
L-Proline-Based Condensation
A one-pot, three-component reaction of aryl 1,2-diketones (31a–g ), L-proline (32a ), and ammonium acetate yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (33a–k ). Methylation at the N1-position via alkylation with methyl iodide, followed by thionation, provides the target compound.
Phenacyl Azide Cyclization
Phenacyl azides (34a–f ) react with L-proline in refluxing toluene to form dihydropyrroloimidazoles (35a–f ) via a [3+2] cycloaddition and oxidative aromatization cascade. Hydrogenation of the dihydro intermediate over Pd/C introduces the tetrahydro moiety, while thionation is achieved using H₂S or thiourea.
Post-Synthetic Modifications
Introduction of the Thione Group
Thione functionalities are introduced via:
- Lawesson’s Reagent : Converts carbonyl groups to thiones under mild conditions.
- Phosphorus Pentasulfide (P₄S₁₀) : Effective for bulkier substrates but requires anhydrous conditions.
Optimization Data:
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1-Methylimidazol-3-one | Lawesson’s | Toluene, 110°C, 6h | 78 |
| 1-Methylimidazol-3-one | P₄S₁₀ | Xylene, 140°C, 12h | 65 |
Spectroscopic Characterization
NMR Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, N-CH₃), 2.85–2.95 (m, 4H, pyrrolidine H), 2.45–2.55 (m, 2H), 1.90–2.10 (m, 2H).
- ¹³C NMR : δ 192.5 (C=S), 58.9 (N-CH₃), 45.2–48.7 (pyrrolidine C).
IR Spectroscopy
Strong absorption at 1180 cm⁻¹ (C=S stretch) and 1620 cm⁻¹ (C=N stretch).
Chemical Reactions Analysis
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative ring-opening processes can yield different derivatives .
Scientific Research Applications
Medicinal Applications
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has garnered attention for its potential therapeutic effects:
- Thyreostatic Activity : The compound is known for its ability to inhibit thyroid hormone synthesis, making it useful in treating hyperthyroidism. It acts by blocking the enzyme thyroperoxidase, which is crucial for the production of thyroid hormones.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It is believed to interact with specific biological targets such as enzymes or receptors involved in cancer progression. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.
Cosmetic Applications
Due to its unique chemical structure, this compound has been explored in cosmetic formulations. Its properties may contribute to enhanced skin health by acting as an antioxidant or anti-inflammatory agent. The compound's safety and effectiveness in topical applications are under investigation to ensure compliance with regulatory standards for cosmetic products .
Case Studies
Several studies have documented the applications of this compound:
- Thyroid Hormone Regulation : A study demonstrated the compound's effectiveness in reducing thyroid hormone levels in animal models of hyperthyroidism. The results indicated a significant decrease in serum thyroxine levels following treatment with the compound.
- Anticancer Research : Research involving cell lines has shown that this compound exhibits cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cosmetic Formulation Development : A formulation study highlighted the use of this compound in enhancing the stability and efficacy of topical products aimed at improving skin hydration and reducing inflammation. The formulation was evaluated for various stability parameters and showed promising results in preliminary efficacy tests .
Mechanism of Action
The mechanism of action of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed that the compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of inflammatory pathways .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Variations : Replacement of imidazole with pyrimidine () or triazole () alters electronic profiles and binding modes. For instance, pyrimidine-based Compound 28a achieves potent HBV inhibition via capsid assembly disruption .
Substituent Effects on Bioactivity
Substituents critically modulate pharmacological efficacy:
- Thione vs. Oxo Groups: The 3-thione group in the target compound may enhance metal-binding capacity (e.g., Zn²⁺ in enzymes) compared to oxo analogs, as seen in thienopyrimidine thiones () .
- Methyl vs. Aryl Groups: The 1-methyl group in the target compound likely increases lipophilicity, favoring membrane penetration. In contrast, bulky aryl substituents (e.g., phenoxy groups in STOCK4S-33513) improve target specificity but may reduce solubility .
- Charged vs. Neutral Species : Quaternary ammonium salts (e.g., STOCK4S-33513) exhibit improved cellular uptake due to cationic charge, whereas neutral thiones rely on passive diffusion .
Biological Activity
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazole derivatives and exhibits properties that may be beneficial in various therapeutic contexts.
- Molecular Formula : C6H8N2S
- Molecular Weight : Approximately 158.23 g/mol
- Structural Features : The compound incorporates both a pyrrole and an imidazole moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting thyroid hormone synthesis, similar to other thione compounds like methimazole.
2. Antimicrobial Effects
The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve the modulation of enzyme activity that is crucial for microbial survival.
3. Anticancer Potential
Studies have suggested that this compound could exert anticancer effects through the inhibition of cancer cell proliferation. This is hypothesized to occur via the interference with specific signaling pathways in cancer cells .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding to Enzymes : The compound may interact with enzymes or receptors to modulate their activity.
- Inhibition of Metabolic Pathways : By inhibiting certain enzymes, it can disrupt metabolic processes essential for pathogen survival or cancer cell growth .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Thyroid Hormone Synthesis | Demonstrated inhibition similar to methimazole. | |
| Antimicrobial Activity | Showed significant effects against various bacterial strains. | |
| Study C | Anticancer Activity | Indicated potential in reducing tumor cell viability in vitro. |
Synthesis and Characterization
The synthesis of this compound typically involves controlled reaction conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and molecular weight of the synthesized compound .
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione?
The synthesis of tetrahydropyrroloimidazole derivatives typically involves cyclocondensation, cyclization, or multicomponent reactions. For the 1-methyl-substituted variant, a common approach starts with proline derivatives or pyrrolidine precursors. For example:
- Cyclocondensation : Reacting 2-aminopyrrolidine with methyl isothiocyanate under basic conditions (e.g., KOH/EtOH) can yield the thione core.
- Post-functionalization : Introducing the methyl group via alkylation of a pre-formed tetrahydropyrroloimidazole scaffold using methyl iodide or dimethyl sulfate.
A review by Saliyeva et al. highlights cyclization strategies for pyrrolo[1,2-a]imidazoles, emphasizing temperature control (80–120°C) and solvent polarity (DMF or DMSO) to stabilize intermediates .
Basic: How is structural confirmation performed for this compound?
Key characterization methods include:
- NMR : - and -NMR to confirm the tetrahydropyrrolo ring system and thione group. The methyl group at N1 appears as a singlet (~δ 3.1–3.3 ppm), while the thione sulfur deshields adjacent protons (δ 4.0–5.0 ppm for pyrrolo protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNS, [M+H] = 182.0753).
- X-ray Crystallography : Resolves stereochemistry; the fused bicyclic system often adopts a boat conformation .
Advanced: How do structural modifications impact biological activity in related compounds?
Structure-activity relationship (SAR) studies on tetrahydropyrrolo derivatives reveal:
- Ring Saturation : Fully saturated pyrrolo rings (e.g., in HBV inhibitors) enhance metabolic stability but may reduce binding affinity due to conformational rigidity .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at the 3-thione position improve antiviral potency (e.g., compound 28a with IC = 10 nM against HBV) .
- Fused Rings : Fusing a pyrimidine ring (as in tetrahydropyrrolo[1,2-c]pyrimidines) maintains activity despite alkylation, likely due to π-stacking interactions with viral capsid proteins .
Advanced: What enantioselective methods are available for synthesizing chiral tetrahydropyrroloimidazoles?
Asymmetric catalysis is critical for accessing enantiopure variants:
- Iridium-Catalyzed Dearomatization : Enables enantioselective synthesis of polycyclic pyrrolo derivatives (up to 98% ee) via allylic substitution and ring-expansive migration .
- Chiral Auxiliaries : Use of (S)-proline methyl ester in cyclocondensation reactions induces stereoselectivity, as seen in the synthesis of fluorophenyl-substituted analogs .
Advanced: How should biological activity assays be designed for this compound?
- Antiviral Testing :
- HBV Capsid Assembly Inhibition : Use a fluorescence polarization assay to measure disruption of capsid protein dimerization (IC values < 100 nM indicate high potency) .
- Cytotoxicity Controls : Compare activity in HepG2.2.15 cells (HBV-infected) vs. primary hepatocytes to assess selectivity.
- Antimicrobial Screening :
- Follow protocols for 3-aryl-pyrroloimidazoles, testing against Gram-positive (S. aureus) and fungal (C. albicans) strains with MIC values < 10 µg/mL considered significant .
Basic: What solvents and conditions optimize yield in cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
